molecular formula C11H7NO3 B3259882 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde CAS No. 32487-80-2

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde

Cat. No. B3259882
CAS RN: 32487-80-2
M. Wt: 201.18 g/mol
InChI Key: FSOSRAILPRQASZ-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde, also known as DBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DBA is a versatile molecule that can be modified to create a variety of derivatives, each with its own set of properties and applications. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: Alkyl 4-aminobenzoates react with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines (Kolyamshin, Danilov, & Kol’tsov, 2007).
  • Organotin(IV) Complexes: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid forms complexes with various organotin compounds, characterized by elemental analysis and spectral studies. These complexes were assessed for toxicity using Brine Shrimp method (Shahid et al., 2005).

Applications in Drug Synthesis

  • Small Molecule Anticancer Drugs: 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, can be synthesized from commercially available materials. This compound plays a significant role in the development of new anticancer drugs (Zhang, Cao, Xu, & Wang, 2018).

Catalytic and Electrochemical Applications

  • Electrochemical Activity: The electrochemical polymerization of pyrrole containing TEMPO side chain shows high electrocatalytic activity for benzyl alcohol oxidation. This research provides insights into the potential application of these compounds in electrochemical processes (Lu et al., 2014).

Heterobifunctional Coupling Agent

  • Chemoselective Conjugation of Proteins and Enzymes: A heterobifunctional coupling agent derived from this compound was developed for chemoselective conjugation of proteins and enzymes, showcasing its utility in biochemical applications (Reddy et al., 2005).

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOSRAILPRQASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219651
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32487-80-2
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32487-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde
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4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde
Reactant of Route 6
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde

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